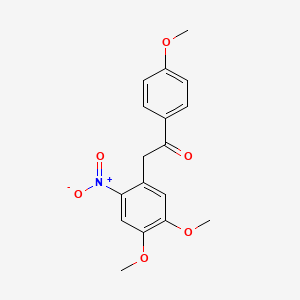
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone is an organic compound with a complex structure that includes multiple methoxy groups and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by a Friedel-Crafts acylation reaction to introduce the ethanone group. The reaction conditions often require the use of strong acids and catalysts to facilitate the nitration and acylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or other strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-dimethoxy-2-nitrobenzaldehyde
- 2,6-dimethoxy-4-nitrobenzaldehyde
- 4-methoxy-2-nitroacetophenone
Uniqueness
Compared to similar compounds, 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups in specific positions on the aromatic rings allows for a wide range of chemical modifications and applications.
Propriétés
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-22-13-6-4-11(5-7-13)15(19)8-12-9-16(23-2)17(24-3)10-14(12)18(20)21/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOYZWSVWCGXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357772 |
Source


|
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51743-07-8 |
Source


|
| Record name | 2-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5835651.png)
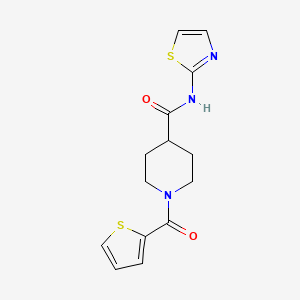
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)
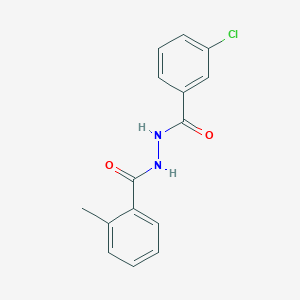
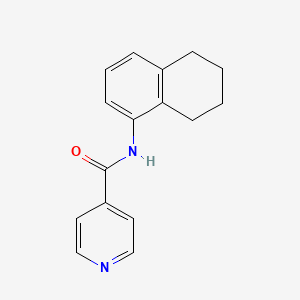
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
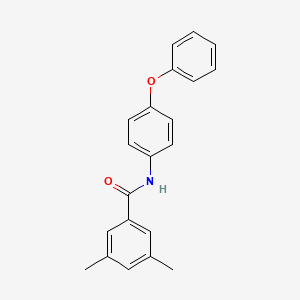
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)
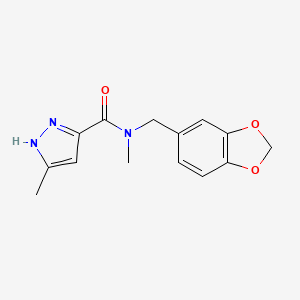
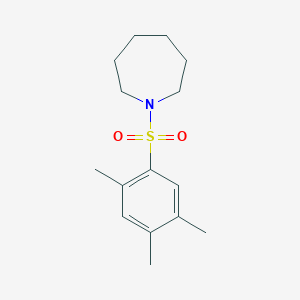
![5-methyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5835731.png)


